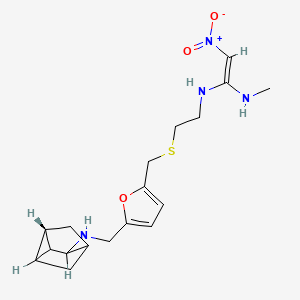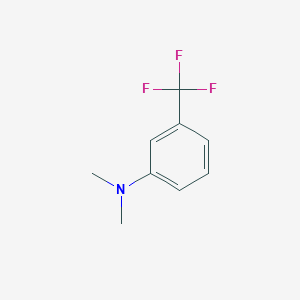
N,N-二甲基-3-(三氟甲基)苯胺
描述
N,N-dimethyl-3-(trifluoromethyl)aniline: is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a trifluoromethyl group is attached to the benzene ring at the meta position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties .
Medicine:
- Utilized in the development of drugs that target specific enzymes or receptors due to its unique chemical structure .
Industry:
准备方法
Synthetic Routes and Reaction Conditions:
-
Bromination Method:
-
Methylation Method:
Starting Material: 4-bromo-3-(trifluoromethyl)aniline.
Reagents: Trimethyl phosphate.
Conditions: The reaction is carried out at room temperature, yielding 70-80% of the desired product.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation and recrystallization to ensure the quality of the final product .
化学反应分析
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methyl groups can lead to the formation of corresponding carboxylic acids.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction can convert the trifluoromethyl group to a trifluoromethyl alcohol.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of N,N-dimethyl-3-(trifluoromethyl)aniline.
作用机制
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, as it can improve the bioavailability and efficacy of therapeutic agents .
相似化合物的比较
3-(trifluoromethyl)aniline: Lacks the dimethyl groups on the nitrogen, making it less lipophilic and potentially less bioavailable.
4-(trifluoromethyl)aniline: The trifluoromethyl group is positioned at the para position, which can lead to different reactivity and biological activity.
N,N-dimethyl-4-nitro-3-(trifluoromethyl)aniline: Contains a nitro group, which significantly alters its chemical and biological properties.
Uniqueness: N,N-dimethyl-3-(trifluoromethyl)aniline is unique due to the combination of the trifluoromethyl group and the dimethylated nitrogen. This structure imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a versatile compound in various applications .
属性
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13(2)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKRFRIIVXQIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415934 | |
| Record name | N,N-dimethyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329-00-0 | |
| Record name | N,N-dimethyl-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


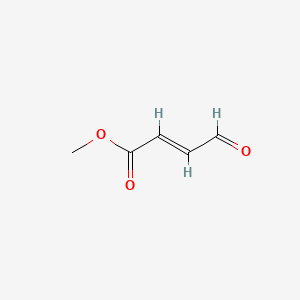
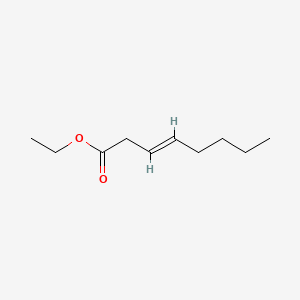
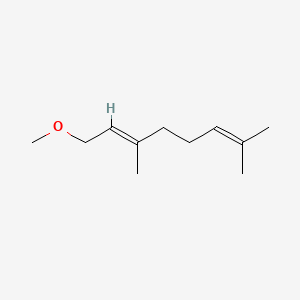
![(7Z,18E,20Z)-2,4,10,12,14,16-Hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1623562.png)
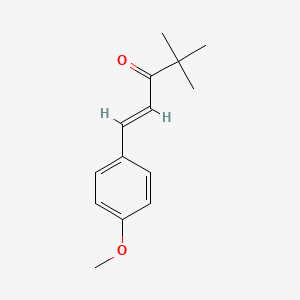
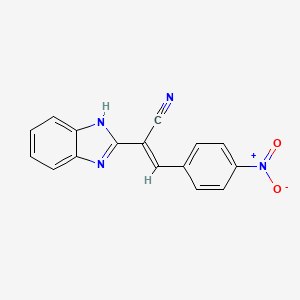
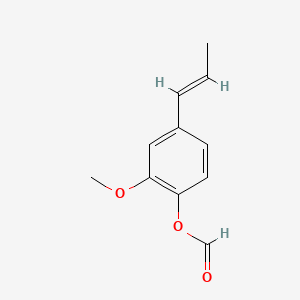

![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)
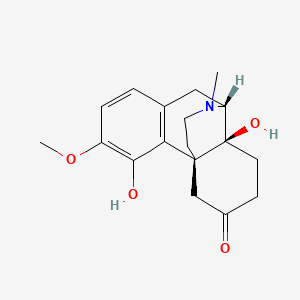

![6-[[(1S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1623576.png)
